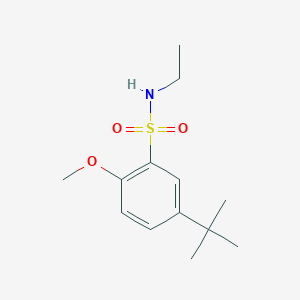![molecular formula C26H20FN3O4S B2961367 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 895650-79-0](/img/structure/B2961367.png)
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been studied for their potential as EZH2 inhibitors .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The synthesis involved the use of piperidine-2,6-dione as a P1 moiety and benzyl-linked morpholine for a P5 moiety . These modifications were found to be beneficial for improving the antitumor activities of the compound .Molecular Structure Analysis
The molecular structure of the compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic aromatic compound containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It was found to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .Applications De Recherche Scientifique
Anticancer Activity
This compound and its derivatives have been explored for their potential anticancer properties. For instance, a study by Al-Sanea et al. (2020) involved the design, synthesis, and in vitro cytotoxic activity evaluation of certain derivatives targeting cancer cell lines. One compound demonstrated significant cancer cell growth inhibition against eight different cancer cell lines, suggesting its potential as an anticancer agent Al-Sanea et al., 2020.
Radioligand Development for PET Imaging
Derivatives of this compound have been developed as selective radioligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). Dollé et al. (2008) synthesized DPA-714, a compound designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging. This research highlights the compound's application in diagnosing and studying diseases through advanced imaging techniques Dollé et al., 2008.
Anti-inflammatory and Analgesic Agents
The compound has also been investigated for its potential anti-inflammatory and analgesic properties. For example, research by Abu‐Hashem et al. (2020) focused on the synthesis of novel derivatives with evaluated anti-inflammatory and analgesic activities. Some derivatives exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparable to standard drugs Abu‐Hashem et al., 2020.
Heterocyclic Compound Synthesis
Further research into the compound's applications includes the synthesis of heterocyclic compounds with potential biological activities. For instance, Sunder et al. (2013) described the synthesis of derivatives with demonstrated significant anti-inflammatory activity, indicating the compound's utility in developing new therapeutic agents Sunder et al., 2013.
Mécanisme D'action
Orientations Futures
The compound shows promise as a potential antitumor agent, particularly due to its activity as an EZH2 inhibitor . Future research could focus on further optimizing its structure to improve its antitumor activity and reduce any potential side effects. Additionally, more extensive in vivo studies and clinical trials would be needed to further evaluate its efficacy and safety in humans .
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-2-33-19-12-10-18(11-13-19)30-25(32)24-23(20-8-3-4-9-21(20)34-24)29-26(30)35-15-22(31)28-17-7-5-6-16(27)14-17/h3-14H,2,15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSTMANJXESIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

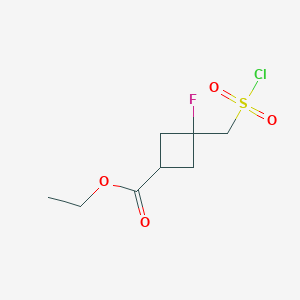

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
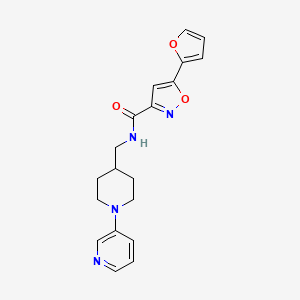
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
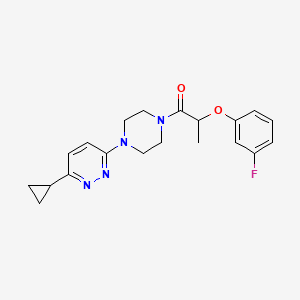
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
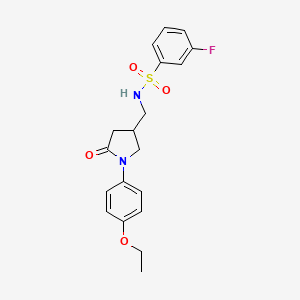
![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)
![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)
